

Asymmetric Synthesis of Sulfimides Using Rhodium Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfimide**

Cat. No.: **B8482401**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of **sulfimides** utilizing rhodium catalysts. The methodologies outlined herein are based on established literature and offer robust procedures for accessing chiral **sulfimides**, which are valuable building blocks in medicinal chemistry and organic synthesis.

Introduction

Chiral **sulfimides** are important structural motifs in a variety of biologically active molecules and serve as versatile synthetic intermediates. Their synthesis in an enantiomerically pure form is of significant interest. Rhodium-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of **sulfimides**, offering high levels of stereocontrol and functional group tolerance. This note details two primary and effective strategies: the rhodium(II)-catalyzed S-alkylation of sulfenamides with diazo compounds and the rhodium(II)-catalyzed imidation of sulfides with nitrene precursors.

Method 1: Rhodium(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides

This method provides access to a wide range of enantioenriched **sulfimides** through the reaction of sulfenamides with acceptor-acceptor diazo compounds, catalyzed by a chiral

dirhodium(II) complex. The reaction is highly efficient, with catalyst loadings as low as 1 mol%, and proceeds with excellent yields and enantioselectivities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Data Presentation: Substrate Scope

The following tables summarize the substrate scope for the Rh(II)-catalyzed enantioselective S-alkylation of sulfenamides.

Table 1: Variation of the Diazo Compound

Entry	Diazo Compound	Sulfenamide	Product	Yield (%)	e.r.
1	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbon yl)-S-(4-methylphenyl yl)acetate	3a	95	96:4
2	Methyl 2-diazo-2-(azetidin-2-on-1-yl)acetate	N-(tert-Butoxycarbon yl)-S-(4-methylphenyl yl)acetate	3b	85	95:5
3	Methyl 2-diazo-2-(piperidin-2-on-1-yl)acetate	N-(tert-Butoxycarbon yl)-S-(4-methylphenyl yl)acetate	3c	90	60:40
4	Methyl 2-diazo-2-(N,N-dimethylacetamido)acetate	N-(tert-Butoxycarbon yl)-S-(4-methylphenyl yl)acetate	3d	92	94:6
5	Ethyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbon yl)-S-(4-methylphenyl yl)acetate	3f	96	97:3

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1 mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Table 2: Variation of the Sulfenamide

Entry	Diazo Compound	Sulfenamide	Product	Yield (%)	e.r.
1	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbonyl)-S-phenylsulfenamide	4a	94	95:5
2	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbonyl)-S-(4-bromophenyl)sulfenamide	4b	91	96:4
3	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbonyl)-S-(2-methylphenyl)sulfenamide	4c	88	98:2
4	Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate	N-(tert-Butoxycarbonyl)-S-benzylsulfenamide	4d	85	93:7

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1 mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Experimental Protocol: General Procedure for S-Alkylation

Materials:

- Chiral dirhodium(II) catalyst (e.g., Rh2(S-PTAD)4)
- Sulfenamide

- Diazo compound
- Anhydrous solvent (e.g., 1,2-dichloroethane)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add the sulfenamide (1.0 equiv).
- Under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.01 equiv).
- Dissolve the solids in anhydrous 1,2-dichloroethane (to make a 0.1 M solution with respect to the sulfenamide).
- Add the diazo compound (1.2 equiv) to the solution.
- Stir the reaction mixture at room temperature (23 °C) for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired **sulfimide**.
- Determine the enantiomeric ratio by chiral HPLC analysis.

Method 2: Rhodium(II)-Catalyzed Diastereoselective Imidation of Sulfides

This protocol describes the synthesis of chiral **sulfimides** through the diastereoselective imidation of prochiral sulfides using a chiral nitrene precursor, catalyzed by a dirhodium(II) complex. The use of N-mesyloxycarbamates as nitrene precursors in the presence of specific additives is crucial for high yields and diastereoselectivities.[\[6\]](#)[\[7\]](#)

Data Presentation: Substrate Scope

Table 3: Diastereoselective Imidation of Various Sulfides

Entry	Sulfide	Nitrene Precursor	Product	Yield (%)	d.r.
1	Thioanisole	(R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester	5a	95	92:8
2	Phenyl ethyl sulfide	(R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester	5b	92	90:10
3	Benzyl phenyl sulfide	(R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester	5c	97	96:4
4	4-Chlorothioanisole	(R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester	5d	88	91:9
5	Naphthyl methyl sulfide	(R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester	5e	90	93:7

Reaction conditions: Sulfide (0.5 mmol), Nitrene Precursor (0.55 mmol), Rh2(S-NTTL)4 (1 mol%), DMAP (0.25 equiv), bis(DMAP)CH2Cl2 (0.25 equiv) in CH2Cl2 at 40 °C for 6 h.

Experimental Protocol: General Procedure for Sulfide Imidation

Materials:

- Dirhodium(II) tetrakis(N-1,8-naphthoyl-tert-leucinate) (Rh2(S-NTTL)4)
- Sulfide
- Chiral N-mesyloxycarbamate
- 4-Dimethylaminopyridine (DMAP)
- bis(DMAP)CH2Cl2
- Anhydrous solvent (e.g., Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

Procedure:

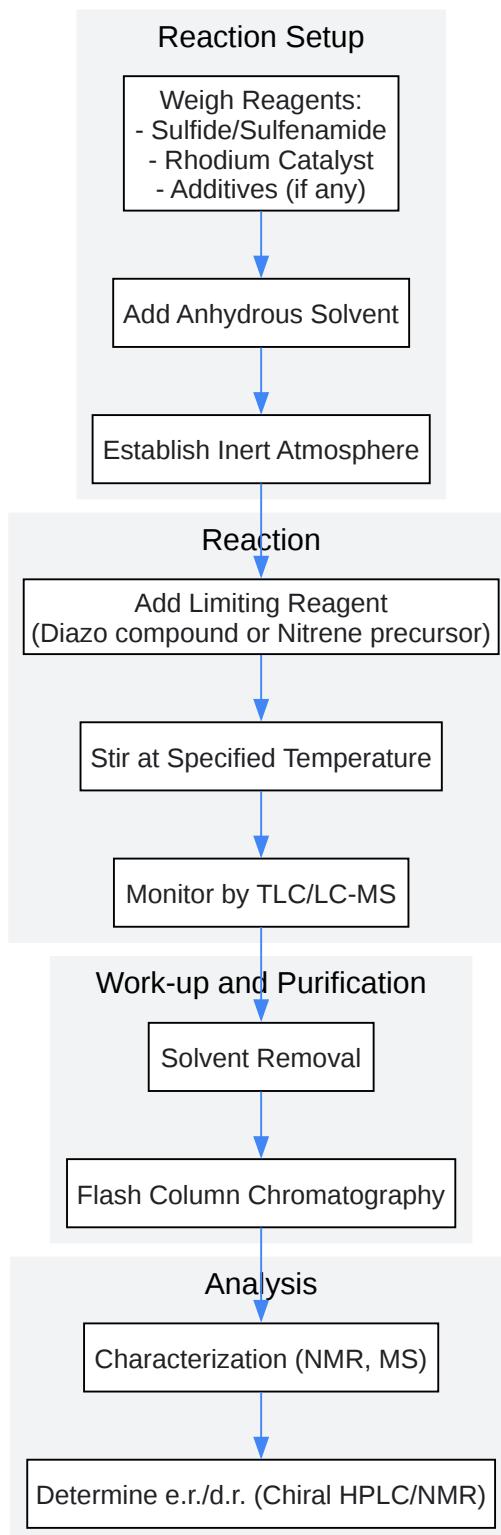
- To an oven-dried Schlenk tube, add Rh2(S-NTTL)4 (0.01 equiv), DMAP (0.25 equiv), and bis(DMAP)CH2Cl2 (0.25 equiv).
- Evacuate and backfill the tube with an inert atmosphere.
- Add anhydrous dichloromethane, followed by the sulfide (1.0 equiv).
- Add the chiral N-mesyloxycarbamate (1.1 equiv) to the reaction mixture.
- Stir the mixture at 40 °C for 6-12 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and concentrate under reduced pressure.

- Purify the residue by flash column chromatography on silica gel to yield the enantioenriched **sulfimide**.
- Determine the diastereomeric ratio by ^1H NMR analysis of the crude reaction mixture.

Visualizations

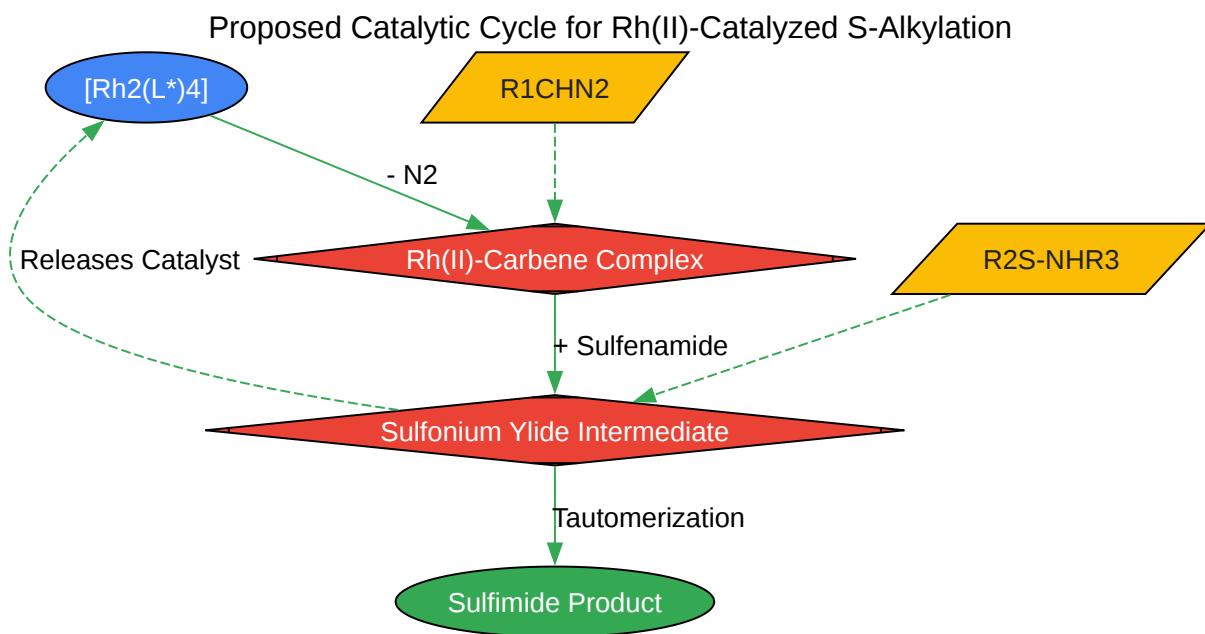
Experimental Workflow

General Experimental Workflow for Asymmetric Sulfimide Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for rhodium-catalyzed asymmetric **sulfimide** synthesis.

Proposed Catalytic Cycle for S-Alkylation of Sulfenamides



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - Organic Letters - Figshare [acs.figshare.com]
- 5. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Asymmetric Synthesis of Sulfimides Using Rhodium Catalysts: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8482401#asymmetric-synthesis-of-sulfimides-using-rhodium-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com